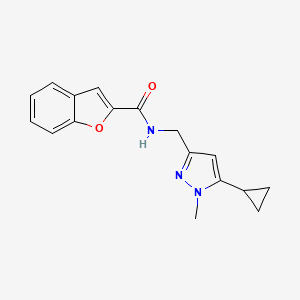
(2-Cyclopentylcyclopropyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Cyclopentylcyclopropyl)methanamine hydrochloride”, also known as CPCC, is a chemical compound belonging to the class of amines. It has a molecular formula of C9H18ClN and a molecular weight of 175.7 . It appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (2-cyclopropylcyclopentyl)methanamine; hydrochloride . The InChI code is 1S/C9H17N.ClH/c10-6-8-5-9(8)7-3-1-2-4-7;/h7-9H,1-6,10H2;1H . The SMILES representation is C1CC(C(C1)C2CC2)CN.Cl .Physical And Chemical Properties Analysis
This compound appears as a powder . The storage temperature is +4 °C . Unfortunately, specific information on its melting point, boiling point, and density is not available .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
- (2-Cyclopentylcyclopropyl)methanamine hydrochloride has been synthesized and evaluated for antiviral activities. Certain derivatives of this compound have shown inhibition of the cytopathicity of the influenza A virus, indicating potential as anti-influenza agents (Kolocouris et al., 1994).
Organic Chemistry and Bioactivity
- Research includes synthesizing new derivatives of (1-phenylcyclopentyl)methanamine, related to (2-cyclopentylcyclopropyl)methanamine, which exhibit a broad spectrum of biological activity. This implies the compound's utility in developing bioactive substances (Aghekyan et al., 2013).
Analytical Characterization
- Analytical studies of psychoactive arylcyclohexylamines, closely related to (2-cyclopentylcyclopropyl)methanamine, provide insights into their identification and quantification in biological matrices, important for research and forensic applications (De Paoli et al., 2013).
Novel Compound Synthesis
- Synthesis of novel compounds such as 1,3-Dithiolane Compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine demonstrates the chemical versatility and potential for creating new substances for various applications (Zhai, 2014).
Surface-catalyzed Reactions
- Investigations into surface-catalyzed reactions involving methanamine, similar in structure to (2-cyclopentylcyclopropyl)methanamine, are important for understanding chemical processes on surfaces, relevant in catalysis and material science (Mascavage et al., 2006).
Enantioselective Synthesis
- Studies in enantioselective synthesis involving 2-(2-Arylcyclopropyl)glycines show the potential of cyclopropyl-containing compounds in creating stereospecific molecules, important in pharmaceutical and synthetic organic chemistry (Demir et al., 2004).
Metabolism and Detectability Studies
- Research on 2-Methiopropamine, a thiophene analogue of methamphetamine and structurally related to (2-cyclopentylcyclopropyl)methanamine, contributes to understanding its metabolism and detectability, crucial for pharmacokinetics and toxicology studies (Welter et al., 2013).
Biased Agonists Development
- The development of serotonin 5-HT1A receptor-biased agonists using derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine suggests applications in pharmacology, particularly in the design of drugs with specific receptor targeting (Sniecikowska et al., 2019).
Chromatographic Techniques
- The isolation of branched acyclic polyamines using cation-exchange chromatography and selective complexation, involving ethylidynetris(methanamine), demonstrates advanced techniques in compound purification, essential in chemical research and industry (Geue & Searle, 1983).
Anticancer Activity of Complexes
- Palladium and Platinum complexes based on Schiff bases including R-(phenyl)methanamine show significant anticancer activity against various human cancerous cell lines, indicating the role of such compounds in medicinal chemistry and cancer research (Mbugua et al., 2020).
Safety and Hazards
The compound has a signal word of “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(2-cyclopentylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-6-8-5-9(8)7-3-1-2-4-7;/h7-9H,1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARPVJXCUBWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CC2CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

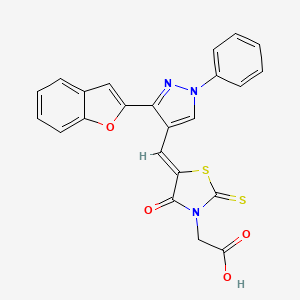

![N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2442170.png)
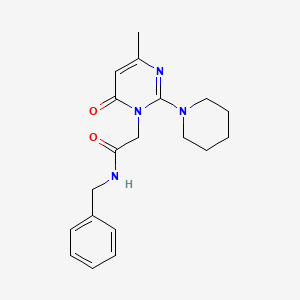
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2442174.png)
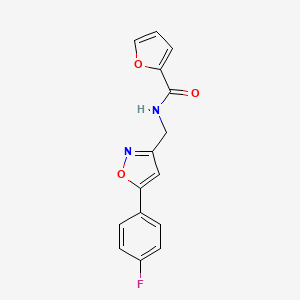
![4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2442179.png)
![2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2442182.png)
![4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B2442183.png)
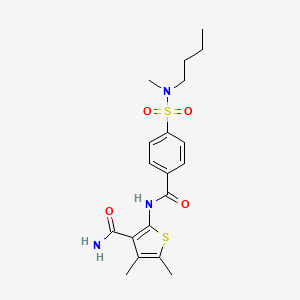
![N-(furan-2-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2442186.png)
![1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine](/img/structure/B2442187.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2442188.png)
